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Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

Cat. No.: B1140499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory potency of 14,15-

epoxyeicosatrienoic acid (14,15-EET) with its other regioisomers: 5,6-EET, 8,9-EET, and 11,12-

EET. Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of

arachidonic acid that function as endothelium-derived hyperpolarizing factors (EDHFs), playing

a crucial role in regulating vascular tone.[1][2] Understanding the relative potencies and

mechanisms of action of these regioisomers is vital for the development of novel therapeutics

targeting cardiovascular diseases.

Quantitative Comparison of Vasodilatory Potency
The vasodilatory potency of EET regioisomers, often expressed as the half-maximal effective

concentration (EC50), can vary significantly depending on the vascular bed and species being

studied. The following table summarizes key findings from various experimental studies.
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Vascular Bed Species Finding
EC50 / ED50
Values

Reference

Coronary

Arterioles
Canine

All four

regioisomers are

potent

vasodilators.

Ranging from

-12.7 to -10.1 log

[M] (roughly 0.02

pM to 7.9 pM).

[3][4]

Coronary

Arterioles
Porcine

EET enantiomers

and regioisomers

were found to be

equally potent

and efficacious.

Not specified. [5]

Coronary

Arteries
Bovine

All four

regioisomers

relax the arteries

equally.

14,15-EET ED50

= 10⁻⁶ M.
[6][7]

Coronary

Arterioles
Human

8,9-EET and

11,12-EET

showed similar

maximal dilation,

while 14,15-EET

had a

significantly

lower maximal

response.

Not specified. [8]

Renal Artery Rat

11,12-EET

causes

relaxation, but

14,15-EET does

not.

Not specified. [1]

Tail Artery Rat

Only 5,6-EET

produces

relaxation.

Not specified. [1]
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From the available data, it is evident that while all EET regioisomers generally exhibit

vasodilatory properties, their relative potency is context-dependent. In some vascular beds,

such as the canine and bovine coronary arteries, the regioisomers are equipotent.[2][3][6]

However, in others, like the rat renal and tail arteries, there is clear regioisomer specificity.[1]

Notably, in human coronary arterioles, 14,15-EET appears to be a less efficacious vasodilator

compared to 8,9-EET and 11,12-EET.[8] Furthermore, stereospecificity has been observed,

with 14(S),15(R)-EET being more potent than 14(R),15(S)-EET in bovine coronary arteries.[6]

[7]

Experimental Protocols for Assessing Vasodilation
The evaluation of EET-induced vasodilation typically involves the use of isolated blood vessels

studied ex vivo. A generalized protocol is outlined below.

1. Tissue Preparation:

Arteries (e.g., coronary, mesenteric) are dissected from the animal model.

The isolated artery is cannulated at both ends and mounted in an arteriograph chamber.

The chamber is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution)

maintained at a constant temperature and pH.

The vessel is pressurized to a level that mimics physiological conditions.[3][4]

2. Pre-constriction:

To assess vasodilation, the vessel must first be partially constricted.

A vasoconstrictor agent, such as endothelin-1, phenylephrine, or a high-potassium solution,

is added to the perfusion buffer to induce a stable level of tone (typically 30-60% of the

resting diameter).[3][4][5]

3. Application of EETs:

Once a stable constriction is achieved, cumulative concentrations of the EET regioisomer

being tested are added to the bath.
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The vessel is allowed to equilibrate at each concentration until a stable diameter is reached.

4. Measurement of Vascular Response:

Changes in the internal diameter of the blood vessel are continuously monitored and

recorded using videomicroscopy or a similar imaging technique.[8]

The percentage of relaxation is calculated relative to the pre-constricted diameter.

Concentration-response curves are then generated to determine the EC50 value for each

EET regioisomer.
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Experimental workflow for assessing EET-induced vasodilation.
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Signaling Pathways of EET-Mediated Vasodilation
EETs primarily induce vasodilation by acting directly on vascular smooth muscle cells.[3][4][5]

The predominant mechanism involves the activation of large-conductance calcium-activated

potassium (BKCa) channels.[3][5][8][9]

The proposed signaling cascade is as follows:

Receptor Binding: EETs are thought to bind to a G-protein coupled receptor (GPCR) on the

surface of vascular smooth muscle cells, though a specific receptor has yet to be definitively

identified.[9][10]

G-Protein Activation: This binding event is believed to activate a stimulatory G-protein (Gαs).

[9]

Potassium Channel Activation: The activated G-protein, possibly through downstream

effectors, increases the open-state probability of BKCa channels.[9]

Hyperpolarization: The opening of K+ channels leads to an efflux of potassium ions from the

cell, causing hyperpolarization of the cell membrane.[1][9]

Vasodilation: Hyperpolarization closes voltage-gated calcium channels, reducing intracellular

calcium concentration and leading to the relaxation of the vascular smooth muscle, and

consequently, vasodilation.

In some vascular beds, other channels like ATP-sensitive K+ (KATP) channels and transient

receptor potential (TRP) channels may also be involved.[1][9]

EET Regioisomer G-Protein Coupled Receptor (GPCR)Binds to Gαs Activation BKCa Channel Activation K+ Efflux Membrane Hyperpolarization Closure of Voltage-Gated Ca2+ Channels Decreased Intracellular Ca2+ Smooth Muscle Relaxation (Vasodilation)
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Signaling pathway for EET-mediated vasodilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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